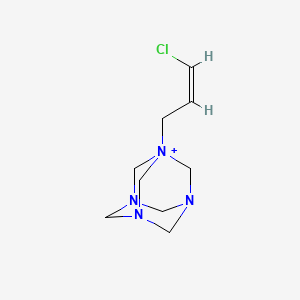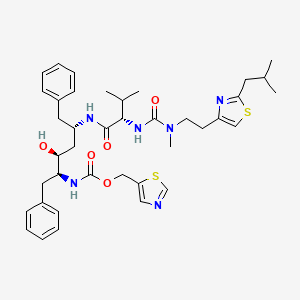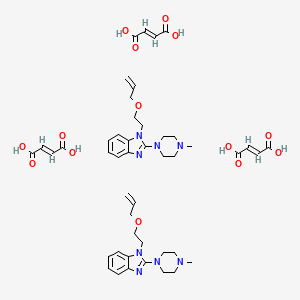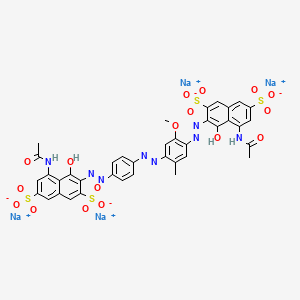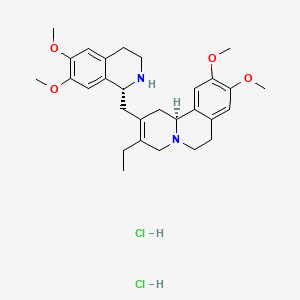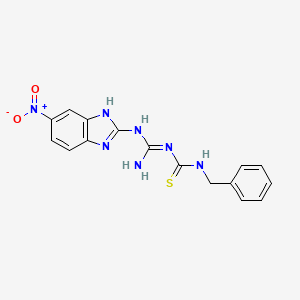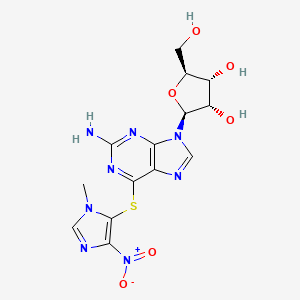
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is a complex organic compound It is characterized by the presence of a fluorophenyl group, a thioether linkage, and a diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 2-fluorothiophenol with a suitable benzyl halide under basic conditions.
Introduction of the diamine backbone: The intermediate product is then reacted with 1,2-ethanediamine under controlled conditions to form the desired diamine structure.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N-ethyl-: Similar diamine backbone but lacks the fluorophenyl and thioether groups.
2-(4-fluorophenyl)ethan-1-amine: Contains the fluorophenyl group but lacks the diamine structure.
N-(2-Fluorobenzyl)-1,2-ethanediamine: Similar structure but without the trimethylation.
Uniqueness
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is unique due to the combination of its fluorophenyl, thioether, and diamine functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
139009-16-8 |
|---|---|
Fórmula molecular |
C18H25Cl2FN2S |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N'-[[2-(2-fluorophenyl)sulfanylphenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H23FN2S.2ClH/c1-20(2)12-13-21(3)14-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19;;/h4-11H,12-14H2,1-3H3;2*1H |
Clave InChI |
WATDTPLNOLQEAB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


